![molecular formula C24H22F2N6O3S B610141 PLX7904](/img/structure/B610141.png)
PLX7904
概述
科学研究应用
Research Findings
-
Inhibition of Tumor Growth :
- Study on Colorectal Cancer : In vitro studies demonstrated that PLX7904 significantly inhibited the proliferation of colorectal cancer cell lines (RKO, HT29, and Colo-205) harboring the BRAFV600E mutation. Compared to other inhibitors like PLX4720, this compound showed a stronger blockade of cell viability and induced apoptosis under certain conditions .
- Mechanistic Insights : Bioinformatics analyses revealed that this compound leads to differential regulation of major pathways, including apoptosis and cell cycle signaling, suggesting its potential for combinatorial therapies .
- Comparative Efficacy :
- Structural Studies :
Case Studies
- Clinical Applications : Preliminary clinical trials have indicated promising results for this compound in patients with advanced melanoma and colorectal cancer with BRAF mutations. These studies underscore its potential as a therapeutic option for patients who have shown resistance to existing treatments .
- Combination Therapies : Investigations into combinatorial treatments involving this compound with other agents (e.g., MEK inhibitors) have shown enhanced therapeutic efficacy compared to monotherapy approaches. Such strategies may offer improved outcomes for patients with complex tumor profiles .
Data Tables
作用机制
PLX7904 通过抑制 RAF 激酶发挥作用,RAF 激酶是 MAPK/ERK 信号通路中的关键组成部分。这种抑制阻止了 ERK1/2 的激活,从而导致突变 BRAF 黑色素瘤细胞中细胞增殖减少和凋亡增加。 所涉及的分子靶点包括 RAF 激酶和下游信号分子,如 MEK 和 ERK .
生化分析
Biochemical Properties
PLX7904 interacts with the BRAF kinase, a protein that plays a key role in regulating cell growth . It inhibits the activation of ERK1/2 in mutant BRAF melanoma cells . The compound’s interaction with these proteins influences biochemical reactions within the cell, altering cell function and potentially influencing disease progression .
Cellular Effects
This compound has been shown to inhibit the growth of melanoma cell lines and a human colorectal cancer cell line that expresses BRAF V600E . It influences cell function by inhibiting ERK1/2 activation, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the BRAF kinase, inhibiting its activity, and thereby reducing the activation of ERK1/2 . This can lead to changes in gene expression and alter cellular function .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit ERK1/2 activation in mutant BRAF melanoma cells
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its interaction with the BRAF kinase and subsequent effects on ERK1/2 activation . This can influence metabolic flux and metabolite levels within the cell .
准备方法
合成路线和反应条件
PLX7904 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 具体的合成路线和反应条件是专有的,通常涉及先进的有机合成技术 .
工业生产方法
This compound 的工业生产在严格的条件下进行,以确保高纯度和高产率。 该过程涉及使用优化反应条件的大规模合成,然后进行结晶和色谱等纯化步骤,以达到所需的产物质量 .
化学反应分析
反应类型
PLX7904 经历各种化学反应,包括:
氧化: 它可以在特定条件下被氧化以形成不同的氧化态。
还原: 它可以被还原以形成低氧化态化合物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂通常用于取代反应.
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生更高的氧化态化合物,而还原可能会产生更低的氧化态化合物 .
相似化合物的比较
类似化合物
维莫非尼: 另一种用于癌症治疗的 RAF 抑制剂。
达拉菲尼: 一种具有类似应用的选择性 RAF 激酶抑制剂。
独特性
PLX7904 的独特之处在于它能够抑制突变 BRAF 黑色素瘤细胞中 ERK1/2 的激活,而不会在表达突变 RAS 的细胞中导致过度激活。 这种选择性抑制使其成为研究和潜在治疗应用中的宝贵工具 .
生物活性
PLX7904 is a novel compound classified as a BRAF inhibitor , specifically designed as a "paradox breaker" to overcome the limitations associated with traditional BRAF inhibitors like Vemurafenib and Dabrafenib. These conventional inhibitors often lead to paradoxical activation of the MAPK pathway in cells with wild-type BRAF, resulting in unintended tumor growth. This compound has been developed to mitigate these adverse effects while effectively targeting tumors harboring the BRAFV600E mutation, particularly in colorectal cancer (CRC) and melanoma.
This compound functions by inhibiting the BRAF V600E mutation, which is prevalent in several cancers. Unlike traditional BRAF inhibitors, this compound does not induce paradoxical activation of the MAPK pathway in wild-type BRAF cells. This is crucial as it prevents the unintended stimulation of cell proliferation in non-cancerous cells, thereby reducing side effects associated with treatment.
Efficacy in Cancer Models
Research has demonstrated that this compound exhibits superior efficacy compared to other BRAF inhibitors:
- Cell Proliferation Inhibition : In vitro studies on CRC cell lines such as RKO, HT29, and Colo-205 have shown that this compound significantly reduces cell viability and proliferation rates. The compound achieves a more prolonged inhibition of the MAPK pathway compared to PLX4720 (a sister compound of Vemurafenib) .
- Apoptosis Induction : Under certain treatment conditions, cells treated with this compound were observed to undergo apoptosis, indicating its potential to induce programmed cell death in cancer cells .
Comparative Analysis with Other Inhibitors
The following table summarizes the comparative efficacy of this compound against other BRAF inhibitors:
Compound | EC50 (μM) | Effect on MAPK Pathway | Apoptosis Induction |
---|---|---|---|
This compound | 10 | Prolonged inhibition | Yes |
Vemurafenib | 0.588 | Paradoxical activation | No |
PLX4720 | 0.84 | Paradoxical activation | No |
Case Studies
- Colorectal Cancer : In a study focusing on BRAFV600E CRC models, treatment with this compound led to significant reductions in tumor growth and enhanced survival rates compared to controls receiving traditional therapies .
- Melanoma : Similar results were observed in melanoma models, where this compound demonstrated improved efficacy over standard BRAF inhibitors by effectively inhibiting tumor progression without triggering paradoxical activation .
Pathway Analysis and Gene Expression
Bioinformatics analyses have revealed that treatment with this compound results in distinct gene expression changes associated with major cellular pathways:
- MAPK Signaling Pathway : Prolonged inhibition leads to sustained downregulation of downstream signaling components.
- Apoptosis Pathways : Enhanced expression of pro-apoptotic genes was noted, supporting the compound's role in inducing cancer cell death.
- Cell Cycle Regulation : Alterations in cell cycle-related genes suggest that this compound may also impact cellular proliferation dynamics.
Potential Combinatorial Treatments
Research indicates that combining this compound with agents targeting Mcl-1 and Notch pathways may enhance therapeutic efficacy beyond monotherapy. This combinatorial approach shows promise for developing more effective treatment protocols for patients with BRAFV600E mutations .
属性
IUPAC Name |
5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZQPXIIHLUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PLX7904 is a potent and selective inhibitor of BRAF, a serine/threonine kinase involved in the MAPK signaling pathway, often dysregulated in cancer. [, , ] this compound binds to the ATP-binding site of BRAF, specifically targeting the V600E mutant form. [, ] This binding prevents BRAF activation and downstream phosphorylation of MEK and ERK1/2, effectively blocking the MAPK signaling cascade. [, , ] Inhibiting this pathway leads to decreased cell proliferation, survival, and tumor growth. [, ]
ANone: this compound belongs to a new generation of BRAF inhibitors called "paradox breakers." [, ] Unlike first-generation inhibitors like vemurafenib and dabrafenib, this compound avoids paradoxical activation of the MAPK pathway in cells with wild-type BRAF. [, , ] This paradoxical activation, a significant drawback of earlier inhibitors, can lead to unwanted side effects. This compound's selectivity for mutant BRAF and its ability to circumvent paradoxical activation makes it a promising candidate for further research and potential therapeutic applications. [, ]
ANone: Acquired resistance to first-generation BRAF inhibitors like vemurafenib is a significant challenge in cancer treatment. Studies show that this compound effectively inhibits ERK1/2 phosphorylation and tumor growth even in melanoma cells with acquired resistance to vemurafenib. [] This resistance is often mediated by mutations in NRAS, another protein in the MAPK pathway. [] The ability of this compound to overcome this resistance mechanism highlights its potential as a second-line treatment option for patients who develop resistance to first-line BRAF inhibitors. [, ]
ANone: Computational chemistry approaches, including molecular dynamics simulations and network analysis, provide insights into this compound's interactions with BRAF. [] These studies suggest that this compound may bind to BRAF in a way that mimics structural and dynamic features of the inactive wild-type BRAF monomer. [] This mimicking might explain its ability to avoid paradoxical activation observed with other inhibitors. [] Computational modeling also suggests that this compound could alter allosteric communication pathways within BRAF dimers, further contributing to its distinct inhibitory profile. []
ANone: The promising preclinical results with this compound, particularly its efficacy against BRAF mutant cancers and vemurafenib-resistant cells, warrant further investigation. [, ] Future research could focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。